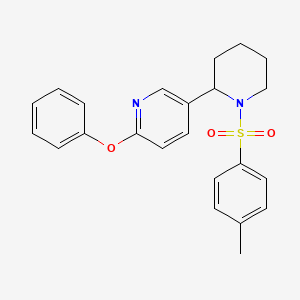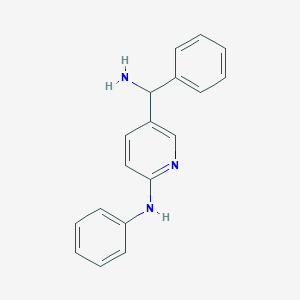
4-Chloro-5-fluoropicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-5-fluoropicolinonitrilo es un compuesto orgánico heterocíclico con la fórmula molecular C6H2ClFN2. Es un derivado del picolinonitrilo, que presenta sustituyentes de cloro y flúor en el anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-5-fluoropicolinonitrilo generalmente involucra la halogenación de derivados de picolinonitrilo. Un método común es la reacción de sustitución nucleofílica donde se introduce un átomo de flúor en el anillo de piridina, seguido de cloración. Las condiciones de reacción a menudo implican el uso de solventes apróticos polares y catalizadores para facilitar el proceso de halogenación .
Métodos de producción industrial
La producción industrial de 4-Cloro-5-fluoropicolinonitrilo puede implicar reacciones de halogenación a gran escala utilizando reactores automatizados. El proceso está optimizado para un alto rendimiento y pureza, empleando a menudo técnicas de flujo continuo y métodos avanzados de purificación para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-5-fluoropicolinonitrilo experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica donde los átomos de cloro o flúor son reemplazados por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas, lo que lleva a la formación de diferentes derivados.
Reacciones de acoplamiento: Se utiliza a menudo en reacciones de acoplamiento Suzuki-Miyaura para formar enlaces carbono-carbono.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como hidróxido de sodio o carbonato de potasio en solventes apróticos polares.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Acoplamiento: Catalizadores de paladio y ácidos borónicos en presencia de bases como carbonato de cesio.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias piridinas sustituidas, que pueden ser funcionalizadas adicionalmente para aplicaciones específicas en farmacéuticos y agroquímicos .
Aplicaciones Científicas De Investigación
4-Cloro-5-fluoropicolinonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por su potencial como inhibidor enzimático, particularmente en el estudio de la acetilcolinesterasa.
Medicina: Se explora por sus efectos neuroprotectores y su posible uso en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción exacto del 4-Cloro-5-fluoropicolinonitrilo no se comprende completamente. Los estudios sugieren que puede actuar como un potente inhibidor de ciertas enzimas, incluida la acetilcolinesterasa, que participa en la descomposición del neurotransmisor acetilcolina. Esta inhibición puede conducir a niveles elevados de acetilcolina en la hendidura sináptica, ofreciendo potencialmente efectos neuroprotectores.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Cloro-5-fluoropicolinonitrilo
- 3-Cloro-2-ciano-5-fluoropiridina
- 3-Cloro-5-(trifluorometil)picolinonitrilo
- 6-Amino-3-cloropicolinonitrilo
- 5-Amino-3-cloropicolinonitrilo
Unicidad
4-Cloro-5-fluoropicolinonitrilo es único debido a su patrón de sustitución específico en el anillo de piridina, que imparte propiedades químicas y reactividad distintas. Esto lo hace particularmente valioso en la síntesis de compuestos orgánicos especializados y en la investigación centrada en la inhibición enzimática y la neuroprotección .
Propiedades
Número CAS |
1260663-56-6 |
|---|---|
Fórmula molecular |
C6H2ClFN2 |
Peso molecular |
156.54 g/mol |
Nombre IUPAC |
4-chloro-5-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |
Clave InChI |
BBKXFSJFVSCOKU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1Cl)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


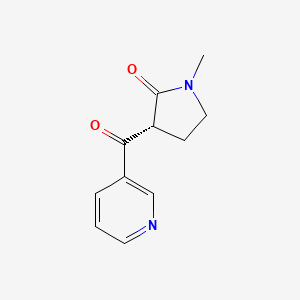
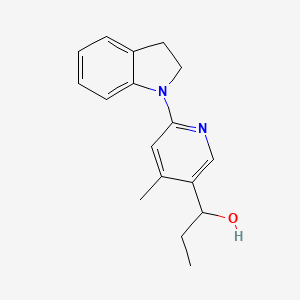
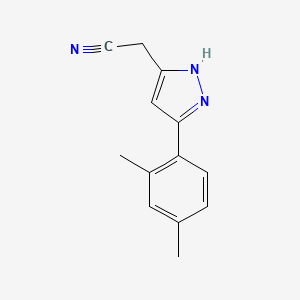

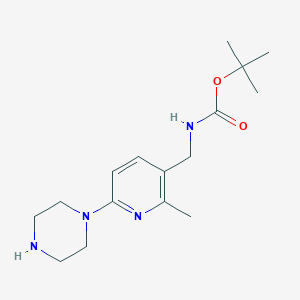
![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)

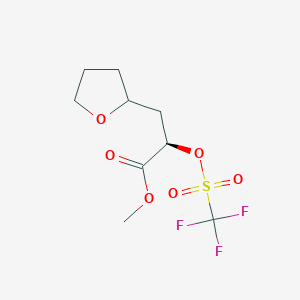

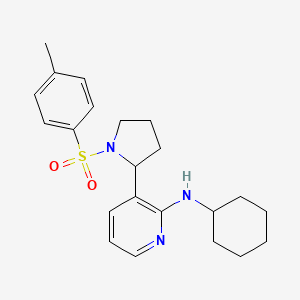
![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)
